3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione monohydrochloride

概要

説明

3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione monohydrochloride, commonly known as caffeine hydrochloride, is a derivative of caffeine. It is a white crystalline powder that is highly soluble in water. This compound is widely recognized for its stimulating effects on the central nervous system, making it a popular ingredient in beverages and medications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione monohydrochloride typically involves the methylation of theobromine or xanthine. The process includes the following steps:

Methylation: Theobromine or xanthine is methylated using methyl iodide in the presence of a base such as potassium carbonate.

Purification: The resulting product is purified through recrystallization from water or ethanol.

Industrial Production Methods

Industrial production of this compound often involves the extraction of caffeine from natural sources such as coffee beans, tea leaves, and kola nuts. The extracted caffeine is then converted to its hydrochloride salt by reacting it with hydrochloric acid .

化学反応の分析

Types of Reactions

3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione monohydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like ammonia or amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various methylxanthine derivatives, which have different pharmacological properties .

科学的研究の応用

Pharmaceutical Applications

Caffeine hydrochloride is primarily recognized for its stimulant effects on the central nervous system. Its applications in pharmaceuticals include:

- Stimulant for Fatigue and Drowsiness : Caffeine is often included in medications designed to alleviate fatigue and enhance alertness. It is used in combination with analgesics in pain relief formulations to enhance efficacy.

- Respiratory Stimulant : Caffeine has been found to stimulate respiration in neonates suffering from apnea of prematurity. It is used clinically to improve respiratory function in preterm infants.

- Diuretic Properties : Caffeine exhibits mild diuretic effects, which can be beneficial in certain medical conditions requiring fluid management.

Case Study: Caffeine in Pain Relief

A study published in the Journal of Pain Research demonstrated that the combination of caffeine with acetaminophen significantly improved pain relief outcomes compared to acetaminophen alone, highlighting its synergistic effect in analgesic formulations .

Food and Beverage Industry

Caffeine is widely used as an additive in various products:

- Energy Drinks : The stimulating properties of caffeine make it a popular ingredient in energy drinks aimed at enhancing physical and mental performance.

- Soft Drinks : Many carbonated beverages contain caffeine for its flavor-enhancing properties and stimulating effects.

- Food Products : Caffeine is also used in baked goods and confections to provide a unique taste profile and boost energy.

Research Applications

Caffeine hydrochloride serves as a valuable tool in scientific research:

- Neuropharmacology Studies : Researchers utilize caffeine to study its effects on cognitive functions and neurochemical pathways involved in alertness and attention.

- Behavioral Studies : Its influence on behavior makes it a subject of interest in studies exploring addiction and dependency patterns.

Data Table: Research Findings on Caffeine Effects

Toxicological Considerations

While caffeine has numerous benefits, it also presents potential risks:

- Toxicity Levels : High doses can lead to adverse effects such as insomnia, jitteriness, increased heart rate, and gastrointestinal disturbances.

- Regulatory Standards : The FDA regulates the amount of caffeine permissible in food products to ensure consumer safety.

Case Study: Caffeine Toxicity

A report by the American Journal of Medicine highlighted cases of caffeine toxicity linked to excessive consumption of energy drinks among adolescents, prompting discussions about regulatory measures for caffeine content .

作用機序

The primary mechanism of action of 3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione monohydrochloride involves the inhibition of phosphodiesterase, leading to an increase in cyclic AMP levels. This results in the stimulation of the central nervous system, increased heart rate, and enhanced alertness. Additionally, it blocks adenosine receptors, preventing the onset of drowsiness .

類似化合物との比較

Similar Compounds

Theobromine: Found in cocoa beans, it has a similar structure but is less potent as a stimulant.

Theophylline: Used in the treatment of respiratory diseases, it has bronchodilator effects.

Paraxanthine: A metabolite of caffeine with similar stimulant properties

Uniqueness

3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione monohydrochloride is unique due to its high solubility in water and its potent stimulating effects on the central nervous system. Its ability to inhibit phosphodiesterase and block adenosine receptors makes it a valuable compound in both research and industry .

生物活性

3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione monohydrochloride, commonly known as caffeine hydrochloride, is a methylxanthine derivative with significant biological activity. This compound is widely recognized for its stimulant effects on the central nervous system and is prevalent in various food and beverage products. This article discusses its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H11ClN4O2

- Molecular Weight : 230.65 g/mol

- CAS Number : 5892-18-2

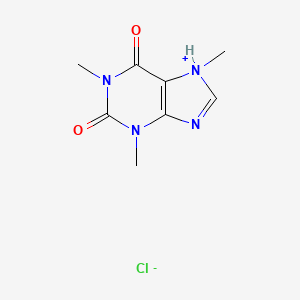

Structure

The structure of caffeine hydrochloride can be represented as follows:

Pharmacological Effects

Caffeine exerts multiple pharmacological effects, primarily through its action as an adenosine receptor antagonist. The following are key biological activities associated with caffeine hydrochloride:

- Central Nervous System Stimulation : Caffeine increases alertness and reduces fatigue by blocking adenosine receptors, which normally promote sleep and relaxation.

- Cardiovascular Effects : It can increase heart rate and blood pressure due to its stimulatory effects on the cardiovascular system.

- Metabolic Effects : Caffeine enhances metabolic rate and promotes lipolysis, making it a common ingredient in weight loss supplements.

The primary mechanism through which caffeine exerts its effects involves the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP). This results in enhanced neurotransmitter release and increased neuronal excitability.

Study 1: Cognitive Enhancement

A study published in the Journal of Psychopharmacology examined the effects of caffeine on cognitive performance. Participants who consumed caffeine showed significant improvements in attention and reaction time compared to a placebo group. The study concluded that caffeine can enhance cognitive function, particularly in tasks requiring sustained attention .

Study 2: Physical Performance

Research published in the International Journal of Sports Nutrition and Exercise Metabolism investigated caffeine's impact on athletic performance. Athletes who ingested caffeine prior to endurance activities demonstrated improved performance metrics, including increased time to exhaustion and enhanced overall physical endurance .

Study 3: Health Risks

Despite its benefits, excessive caffeine consumption has been linked to adverse health effects. A meta-analysis in BMJ found that high caffeine intake is associated with increased risks of anxiety disorders and sleep disturbances .

Summary of Biological Activities

Pharmacokinetics of Caffeine Hydrochloride

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed from the gastrointestinal tract |

| Half-life | Approximately 3-5 hours |

| Metabolism | Primarily hepatic via cytochrome P450 enzymes |

特性

CAS番号 |

5892-18-2 |

|---|---|

分子式 |

C8H11ClN4O2 |

分子量 |

230.65 g/mol |

IUPAC名 |

1,3,7-trimethylpurine-2,6-dione;hydrochloride |

InChI |

InChI=1S/C8H10N4O2.ClH/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h4H,1-3H3;1H |

InChIキー |

VDHPYBVMFNLZQG-UHFFFAOYSA-N |

SMILES |

C[NH+]1C=NC2=C1C(=O)N(C(=O)N2C)C.[Cl-] |

正規SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl |

Key on ui other cas no. |

5892-18-2 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。